molecular formula C13H25NO4 B13563570 3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid

Cat. No.: B13563570
M. Wt: 259.34 g/mol
InChI Key: VWSRLSLKRCIBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) or acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Coupling: DIC and HOBt in organic solvents like dichloromethane or dimethylformamide (DMF).

Major Products

    Deprotection: The major product is the free amino acid derivative.

    Coupling: Peptides or peptide derivatives.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-amino acids: Similar in structure and function, used for protecting amino groups in peptide synthesis.

    Fmoc-protected amino acids: Another class of protecting groups used in peptide synthesis, which can be removed under basic conditions.

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is unique due to its specific structure, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C13H25NO4/c1-12(2,3)8-9(7-10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)

InChI Key

VWSRLSLKRCIBRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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